molecular formula C18H23N5O2 B7170377 N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-(2-oxopyrimidin-1-yl)acetamide

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-(2-oxopyrimidin-1-yl)acetamide

Cat. No.: B7170377
M. Wt: 341.4 g/mol
InChI Key: IDXOBYQAHRHJEJ-UHFFFAOYSA-N
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Description

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-(2-oxopyrimidin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phenyl group, and a pyrimidinone moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-(2-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-22-11-7-14(8-12-22)20-15-5-2-3-6-16(15)21-17(24)13-23-10-4-9-19-18(23)25/h2-6,9-10,14,20H,7-8,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXOBYQAHRHJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=CC=C2NC(=O)CN3C=CC=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-(2-oxopyrimidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Derivative: The starting material, 1-methylpiperidine, is reacted with an appropriate halogenated phenyl derivative under basic conditions to form the intermediate.

    Coupling with Pyrimidinone: The intermediate is then coupled with a pyrimidinone derivative using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-(2-oxopyrimidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl or pyrimidinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl or pyrimidinone derivatives.

Scientific Research Applications

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-(2-oxopyrimidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-(2-oxopyrimidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-aminophenyl)-2-oxoethyl]-2-(2-oxopyrimidin-1-yl)acetamide
  • N-[2-(4-methylphenyl)-2-oxoethyl]-2-(2-oxopyrimidin-1-yl)acetamide

Uniqueness

N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-(2-oxopyrimidin-1-yl)acetamide is unique due to its specific structural features, such as the presence of a piperidine ring and a pyrimidinone moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

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